Piperazine N-Substituent SAR: Propan-1-one vs. Pyrimidine vs. Phenyl on Dopamine D₄ Receptor Affinity
The propan-1-one substituent on the piperazine ring of the target compound represents a distinct pharmacophoric element compared to the pyrimidine and phenyl groups found in the most well-characterized analogs NGD 94-1 and CHEMBL103871. NGD 94-1 (2-[4-[(2-phenyl-1H-imidazol-5-yl)methyl]-1-piperazinyl]-pyrimidine) exhibits a D₄ Ki of 3.6 nM in transfected CHO cells . CHEMBL103871 (1-phenyl-4-((2-phenyl-1H-imidazol-4-yl)methyl)piperazine) shows D₄ Ki = 5.20 nM, D₃ Ki = 193 nM, and D₂ Ki = 254 nM in CHO cells [1]. The target compound’s propan-1-one group introduces an H-bond acceptor (carbonyl oxygen) and a two-carbon alkyl extension absent in both comparators, predicted to alter both absolute affinity and selectivity profile across the dopamine receptor family [2]. Direct binding data for the target compound are not publicly available; the differentiation claim is based on class-level SAR inference from the Neurogen patent series [2].
| Evidence Dimension | Dopamine D₄ receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Not publicly reported; propan-1-one piperazine terminus |
| Comparator Or Baseline | NGD 94-1: D₄ Ki = 3.6 nM; CHEMBL103871: D₄ Ki = 5.20 nM, D₃ Ki = 193 nM, D₂ Ki = 254 nM |
| Quantified Difference | Cannot be quantified without experimental data; structural difference in piperazine N-substituent predicts divergent SAR |
| Conditions | Human D₄.2 receptor in transfected CHO cells, [³H]-YM 09151 radioligand (comparator data) [1] |
Why This Matters
The piperazine N-substituent is the primary driver of D₄/D₂ selectivity in this scaffold class; a propan-1-one group has not been characterized and represents a novel SAR vector for receptor profiling efforts.
- [1] BindingDB. (n.d.). Entry BDBM50055810: 1-Phenyl-4-((2-phenyl-1H-imidazol-4-yl)methyl)piperazine (CHEMBL103871). D₄ Ki = 5.20 nM; D₃ Ki = 193 nM; D₂ Ki = 254 nM in CHO cells. View Source
- [2] Thurkauf, A., Horvath, R. F., Yuan, J., & Peterson, J. M. (1998). U.S. Patent No. 5,712,392. Discloses SAR for piperazinoalkyl-2-phenyl imidazole derivatives as dopamine receptor subtype specific ligands. View Source
